molecular formula C8H12Cl2F3N3 B1372282 N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride CAS No. 1172350-22-9

N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride

Cat. No. B1372282
CAS RN: 1172350-22-9
M. Wt: 278.1 g/mol
InChI Key: RBDQAUKGAIQYSZ-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2F3N3 . It’s available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 278.1021896 . No further physical or chemical properties were found.

Scientific Research Applications

1. Microporous Material Synthesis

N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride is used in the synthesis of unique microporous materials. It acts as a structure-directing agent in forming large-pore gallium oxyfluorophosphates with two parallel channel systems, offering potential applications in catalysis and separation technologies (Weigel, Weston, Cheetham, & Stucky, 1997).

2. Organic Synthesis

This compound is involved in nucleophilic displacement reactions with 2-chloro(trifluoromethyl)pyridines. Such reactions are essential for understanding the activating effects of trifluoromethyl groups and for synthesizing various pyridine derivatives, which have wide applications in pharmaceutical and agrochemical industries (Dunn, 1999).

3. Complexation Studies

N-(2-aminoethyl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride plays a significant role in the study of molecular movements and complexation reactions, particularly in the formation of Cu(2+) complexes. This research can provide insights into the design of new molecular structures for applications in areas like catalysis and metal ion sensing (Blasco et al., 2010).

4. Development of Macrocyclic Ligands

The compound is used in the synthesis of new macrocyclic ligands. These ligands, having a wide range of coordination possibilities, are vital for creating novel metal-ion complexes with potential applications in materials science, biochemistry, and environmental technology (Lodeiro et al., 2004).

5. Selective Removal in Peptide Synthesis

This compound is significant in peptide synthesis, specifically in the selective removal of the N-chloroacetyl group from amino acids and dipeptides. This process is crucial in peptide modifications and has implications in developing therapeutic peptides and proteins (Undheim & Fjeldstad, 1973).

properties

IUPAC Name

N'-[3-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12;;/h1-2,4H,3,5,12H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDQAUKGAIQYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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